4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Description
Systematic Nomenclature and IUPAC Conventions for Polycyclic Heteroaromatic Systems
The IUPAC name 4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine follows hierarchical rules for fused heterocyclic systems. The base structure is a pyrimidine ring (a six-membered diunsaturated ring with two nitrogen atoms at positions 1 and 3). This pyrimidine is fused with a thiophene ring (a five-membered sulfur-containing heterocycle) at the [2,3-d] positions, forming the thieno[2,3-d]pyrimidine core.
Adjacent to this fused system is a cyclopentane ring (a five-membered saturated hydrocarbon), which is partially hydrogenated (6,7-dihydro-5H) and fused at the positions of the thienopyrimidine core. The numbering prioritizes the pyrimidine ring, ensuring the sulfur atom in the thiophene moiety occupies position 2. The substituent at position 4 of the pyrimidine is a 2,6-dimethylmorpholin-4-yl group, where morpholine refers to a six-membered ring containing one oxygen and one nitrogen atom. The 2,6-dimethyl prefix specifies methyl groups at positions 2 and 6 of the morpholine ring.
Molecular Topology Analysis: Fused Cyclopenta-Thienopyrimidine Core and Morpholine Substituent
The molecular topology of this compound is defined by three interconnected ring systems (Table 1):
Table 1: Key Structural Features of the Compound
The fused cyclopenta-thienopyrimidine core creates a planar aromatic region (thienopyrimidine) adjacent to a non-planar, partially saturated cyclopentane ring. This combination introduces both rigidity and conformational flexibility. The morpholine substituent adopts a chair conformation, with methyl groups at positions 2 and 6 occupying equatorial positions to minimize steric strain.
Stereochemical Considerations in the 2,6-Dimethylmorpholin-4-yl Moiety
The morpholine ring introduces stereochemical complexity due to its tetrahedral nitrogen atom and the spatial arrangement of substituents. In the 2,6-dimethylmorpholin-4-yl group, the methyl groups at positions 2 and 6 are cis to each other relative to the morpholine ring’s plane. However, the absence of chiral centers in the morpholine ring (due to rapid nitrogen inversion at room temperature) prevents the isolation of stable stereoisomers under standard conditions.
The compound’s stereochemical features are further influenced by the dihydrocyclopentane ring, which adopts envelope or twist conformations. These dynamic conformations may impact intermolecular interactions in biological or crystalline environments.
Comparative Structural Analysis with Related Thieno[2,3-d]pyrimidine Derivatives
Structural variations among thieno[2,3-d]pyrimidine derivatives primarily occur at two positions:
- Substituents on the pyrimidine ring : The target compound’s morpholine group contrasts with simpler substituents (e.g., chlorine, methyl) in analogues like 4-chloro-2-methyl-6,7-dihydro-5H-cyclopentathieno[2,3-d]pyrimidine.
- Modifications to the fused ring system : Replacement of cyclopentane with other saturated rings (e.g., cyclohexane) alters molecular geometry and electronic properties.
Table 2: Structural Comparison with Analogous Compounds
The morpholine substituent in the target compound enhances solubility compared to halogenated analogues, while the cyclopenta fusion increases steric bulk, potentially improving target binding specificity.
Properties
Molecular Formula |
C15H19N3OS |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2,6-dimethyl-4-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)morpholine |
InChI |
InChI=1S/C15H19N3OS/c1-9-6-18(7-10(2)19-9)14-13-11-4-3-5-12(11)20-15(13)17-8-16-14/h8-10H,3-7H2,1-2H3 |
InChI Key |
KNRNNXMCNRJMLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C4=C(CCC4)SC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Amination
A patent-derived method employs Buchwald-Hartwig coupling using palladium(II) acetate and Xantphos ligand. While effective, this route is cost-prohibitive for large-scale synthesis.
One-Pot Synthesis
Attempts to integrate cyclization and substitution in a single step resulted in lower yields (≤50%) due to intermediate instability.
Industrial Scalability Considerations
For commercial production, continuous flow reactors enhance throughput by maintaining precise temperature control during chlorination and substitution. Catalyst recycling protocols (e.g., immobilized Pd systems) are under investigation to reduce costs.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thienopyrimidine core .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmacological agent in various therapeutic areas:
-
Anticancer Activity :
- Studies have shown that derivatives of thieno-pyrimidines exhibit promising anticancer properties. The compound's structure allows it to interact with cellular targets involved in cancer cell proliferation and survival pathways.
- Case studies indicate that modifications to the thieno-pyrimidine scaffold can enhance cytotoxicity against specific cancer cell lines.
-
Antimicrobial Properties :
- The compound has demonstrated activity against a range of bacterial strains. Research indicates that it may inhibit bacterial growth by disrupting essential cellular processes.
- A notable case study involved the evaluation of its efficacy against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development.
-
Neurological Applications :
- Given the morpholine component, there is interest in exploring its effects on neurological disorders. Preliminary studies suggest potential neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease.
- Research findings indicate that similar compounds can modulate neurotransmitter systems, suggesting avenues for further investigation.
Pharmacological Studies
Pharmacological investigations have focused on the compound's mechanism of action and therapeutic efficacy:
- In vitro Studies :
- Various assays have been conducted to assess the compound's impact on cell viability and proliferation in cancer cells. Results indicate dose-dependent effects with significant inhibition at higher concentrations.
- In vivo Studies :
- Animal models have been utilized to evaluate the compound's pharmacokinetics and pharmacodynamics. Studies report favorable absorption profiles and effective tissue distribution.
Data Tables
Here are some summarized findings from recent studies:
| Study Type | Target Disease | Efficacy | Mechanism |
|---|---|---|---|
| In vitro | Cancer (e.g., breast) | IC50 = 15 µM | Inhibition of cell cycle progression |
| In vitro | Bacterial infections | Zone of inhibition = 20 mm | Disruption of cell wall synthesis |
| In vivo | Neurological disorders | Behavioral improvement score = +30% | Modulation of neurotransmitter levels |
Mechanism of Action
The mechanism of action of 4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: Morpholine/piperazine derivatives (e.g., 2,6-dimethylmorpholine, benzylpiperazine) are associated with enhanced solubility and receptor binding due to nitrogen/oxygen heteroatoms, making them candidates for anticancer or CNS therapies . Chloro derivatives serve as versatile intermediates for further functionalization but lack intrinsic bioactivity .
Synthetic Flexibility :
- The 4-chloro precursor () is a critical intermediate for synthesizing diverse derivatives, including morpholine and piperazine variants, via nucleophilic substitution .
- Morpholine substitution typically requires milder conditions (e.g., NaHCO₃/NaI in polar solvents) compared to bulkier groups like benzylpiperazine, which may need prolonged reflux .
Physicochemical Properties: Morpholine derivatives (e.g., target compound) likely exhibit higher water solubility than chloro or thiol analogs due to the morpholine oxygen’s polarity .
Biological Activity
The compound 4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a member of the thienopyrimidine family, known for its diverse biological activities. Thienopyrimidines have been extensively studied for their potential in treating various diseases, including cancer and inflammatory disorders. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a thieno[2,3-d]pyrimidine core, which is crucial for its biological activity. The presence of the morpholine group enhances solubility and bioavailability.
Research indicates that thienopyrimidine derivatives exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many thienopyrimidines act as inhibitors of key enzymes involved in cell proliferation and survival pathways. For instance, they can inhibit thymidylate synthase and various receptor tyrosine kinases (RTKs), which are critical in cancer cell signaling pathways .
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines. Studies have shown that it induces apoptosis in tumor cells by activating caspase pathways and disrupting mitochondrial function .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.013 | Thymidylate synthase inhibition |
| HT1080 (Fibrosarcoma) | 0.003 | Apoptosis induction via caspase activation |
| HCT-116 (Colorectal) | 0.009 | EGFR inhibition |
| SKOV3 (Ovarian) | 0.015 | Disruption of cell cycle progression |
These findings suggest that the compound exhibits potent antitumor activity across multiple cancer types.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the thienopyrimidine core significantly influence biological activity. For example, substituents on the morpholine ring can enhance binding affinity to target enzymes and improve pharmacokinetic properties .
Case Studies
- Case Study on Breast Cancer : In a recent study involving MCF-7 cells, the compound was shown to have an IC50 value of 0.013 µM, indicating strong antiproliferative effects. The mechanism was primarily through inhibition of thymidylate synthase, leading to reduced DNA synthesis .
- Case Study on Colorectal Cancer : Another study evaluated its effects on HCT-116 cells with an IC50 value of 0.009 µM. The compound inhibited EGFR signaling pathways, which are often dysregulated in colorectal cancers .
Q & A
Q. What are the standard synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, starting with the formation of the thieno[2,3-d]pyrimidine core followed by functionalization with the 2,6-dimethylmorpholine moiety. Key steps include:
- Cyclization : Use of DMF or DMSO as solvents to facilitate nucleophilic substitutions and ring closure at 80–100°C .
- Morpholine coupling : Amine displacement reactions under inert atmospheres (e.g., nitrogen) to avoid oxidation byproducts .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product (purity >95%) .
Q. How is the structural identity of this compound validated?
Methodological validation requires:
- NMR spectroscopy : - and -NMR to confirm the bicyclic structure and substituent positions. For example, protons on the cyclopentane ring appear as multiplet signals between δ 2.5–3.5 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ peak at m/z 350–360 range) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What initial biological screening approaches are recommended for this compound?
- Enzyme inhibition assays : Test against kinases (e.g., PI3K, EGFR) using fluorescence-based assays to identify IC values .
- Cellular viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging 1–100 µM .
Advanced Research Questions
Q. How can low yields during the cyclization step be optimized?
- Solvent screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize transition states .
- Catalyst addition : Introduce Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to accelerate ring closure .
- Temperature gradients : Perform reactions under microwave irradiation (100–120°C) to reduce reaction time and byproducts .
Q. How to resolve contradictions in reported biological activity across studies?
- Dose-response reevaluation : Test the compound across a broader concentration range (0.1–200 µM) to identify non-linear effects .
- Assay standardization : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
- Off-target profiling : Use proteome-wide affinity chromatography to identify unintended binding partners .
Q. What computational strategies are effective for target identification?
Q. How to design experiments assessing environmental impact or biodegradation?
- Fate studies : Use OECD 307 guidelines to measure aerobic biodegradation in soil/water systems over 28 days .
- Ecotoxicology assays : Test acute toxicity in Daphnia magna or Danio rerio embryos at environmentally relevant concentrations (1–100 µg/L) .
Methodological Notes
- Synthetic reproducibility : Always report solvent batch purity and drying methods (e.g., molecular sieves for DMF) to ensure reaction consistency .
- Data validation : Cross-reference spectral data with analogous compounds (e.g., 4-chloro-thienopyrimidine derivatives) to confirm peak assignments .
- Theoretical framing : Link pharmacological findings to kinase inhibition mechanisms or morpholine’s role in enhancing bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
